![molecular formula C8H8BrFO2S B1346401 5-Bromo-2-fluoro-4-methylsulfonyltoluene CAS No. 942474-79-5](/img/structure/B1346401.png)
5-Bromo-2-fluoro-4-methylsulfonyltoluene
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Overview
Description
5-Bromo-2-fluoro-4-methylsulfonyltoluene is a biochemical used for proteomics research . Its molecular formula is C8H8BrFO2S and it has a molecular weight of 267.12 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-methylsulfonyltoluene is represented by the formula C8H8BrFO2S . For a more detailed view of the structure, you may refer to resources such as the NIST Chemistry WebBook or ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-4-methylsulfonyltoluene are not fully detailed in the search results. Its molecular weight is 267.12 .Scientific Research Applications
Synthesis and Chemical Reactivity
The development of new reagents and methods for fluorosulfonylation has been a significant area of research. For instance, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) was introduced as a new SuFEx clickable reagent, demonstrating great potential in regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process. This highlights the utility of bromo and sulfonyl fluoride functionalities in constructing complex molecular architectures, suggesting potential pathways for derivatives of 5-Bromo-2-fluoro-4-methylsulfonyltoluene in similar synthetic applications (Leng & Qin, 2018).
Application in Diels-Alder Reactions
Another study presented a new pathway towards α-fluoro-β-arylvinyl sulfones, showcasing their effectiveness as dienophiles in Diels–Alder reactions. This work emphasizes the importance of fluoro and sulfonyl groups in facilitating such reactions, which could be extrapolated to the chemistry of 5-Bromo-2-fluoro-4-methylsulfonyltoluene, offering insights into its potential use in cycloaddition reactions for constructing elaborate molecular frameworks (Shastin et al., 2008).
Potential in Medicinal Chemistry
Research on the synthesis and metabolism of sulfur-containing ligands for serotonin and dopamine receptors provides a glimpse into the medicinal chemistry applications of sulfur and fluorine-containing compounds. This suggests that derivatives of 5-Bromo-2-fluoro-4-methylsulfonyltoluene could have implications in the design and synthesis of new pharmaceutical agents, especially in targeting neurotransmitter systems (Kubowicz-Kwaoeny et al., 2019).
Applications in Material Science
The synthesis and application of novel sulfonium salts, such as bromoethyl sulfonium trifluoromethanesulfonate, in forming heterocyclic compounds underscore the role of bromo and sulfonyl groups in material science. These compounds serve as efficient annulation reagents, leading to the formation of synthetically challenging heterocycles, which could be relevant to the research and development of new materials and catalysts (Ahmed et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-6(9)8(4-7(5)10)13(2,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXXNGGIAPGJEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650200 |
Source
|
Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-methylsulfonyltoluene | |
CAS RN |
942474-79-5 |
Source
|
Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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